Otilonium Bromide ITS-2
Overview
Description
Otilonium Bromide (OB) is a quaternary ammonium compound that acts as an antispasmodic agent on the distal gastrointestinal (GI) tract . It is used to treat patients affected by Irritable Bowel Syndrome (IBS) due to its specific pharmacokinetic and pharmacodynamic properties . It is sold under the trade name Spasmomen among others .
Molecular Structure Analysis
A new polymorphic form of Otilonium Bromide, Form I, has been presented. This form undergoes a temperature-driven first-order phase transition at about 396 K, transforming it into Form II . At room temperature, Form I is more stable, while Form II exists in a metastable state .
Chemical Reactions Analysis
Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It changes the permeability of the bacterial membrane and causes membrane damage, which is likely the antibacterial mechanism of Otilonium Bromide .
Physical And Chemical Properties Analysis
Otilonium Bromide is a poorly absorbed spasmolytic drug . The positively charged nitrogen atom of Otilonium Bromide is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
Scientific Research Applications
Efficacy in Irritable Bowel Syndrome (IBS) Treatment
Otilonium Bromide (OB) has been extensively studied for its effectiveness in treating Irritable Bowel Syndrome (IBS), a prevalent gastrointestinal disorder characterized by symptoms like abdominal pain, discomfort, and altered bowel habits. Research has demonstrated that OB is a poorly absorbed antispasmodic drug that significantly controls IBS symptoms compared to placebo. Its efficacy extends beyond symptom control, showing superiority in symptom management when compared to other drugs like pinaverium bromide and mebeverine. OB's favorable tolerability profile and its impact on improving the quality of life in IBS patients have been highlighted, underscoring its potential as a long-term management option for IBS (Forte, E., Pizzoferrato, M., Lopetuso, L., & Scaldaferri, F., 2012; Triantafillidis, J., & Malgarinos, G., 2014).
Analytical and Pharmacological Properties
The analytical and pharmacological characteristics of Otilonium Bromide have been a focus of several studies, aimed at understanding its mechanisms of action and optimizing its therapeutic applications. One review detailed its specific pharmacokinetic and pharmacodynamic properties, emphasizing its action as an antispasmodic in the distal gastrointestinal tract. This review also discussed various analytical methods, including spectrophotometry and chromatography, to understand OB's efficacy and safety profile, providing a foundation for further pharmaceutical research and development (Shrivastava, A., & Mittal, A., 2021).
Long-Term Efficacy and Safety
Investigations into the long-term efficacy and safety of Otilonium Bromide have shown that it not only effectively manages the symptoms of IBS but also significantly prolongs the time to symptom relapse compared to placebo. This has led to suggestions that a cyclic treatment approach could be beneficial for IBS patients, offering a strategic method to manage this chronic condition. Antispasmodic drugs like OB have been recognized for their role in controlling IBS symptoms over the long term, with recent data supporting OB's use for sustained management of IBS patients (Triantafillidis, J., & Malgarinos, G., 2014).
Mechanism of Action
Target of Action
Otilonium Bromide ITS-2 primarily targets muscarinic receptors and tachykinin neurokinin-2 receptors . These receptors play a crucial role in the regulation of smooth muscle contraction in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by binding to both muscarinic receptors and tachykinin neurokinin-2 receptors . It inhibits L-type and T-type calcium channels, which are essential for muscle contraction . This interaction results in the relaxation of the smooth muscles in the gastrointestinal tract .
Biochemical Pathways
The action of this compound affects the calcium ion movement from intra- and extracellular sites, leading to the blockade of calcium channels . This interference with calcium ion mobilization is necessary for smooth muscle cell contraction, thus preventing excessive bowel contractions and abdominal cramps .
Pharmacokinetics
This compound has unique pharmacokinetic properties. It accumulates in the lower intestine and has poor systemic absorption . This characteristic allows this compound to act locally in the gastrointestinal tract, enhancing its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of both stimulated intestinal motility and altered sensitivity in patients with irritable bowel syndrome . By inhibiting muscle contractions, it relieves spasmodic pain in the gut .
Action Environment
The action, efficacy, and stability of this compound are influenced by its environment. Its long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its pharmacologic effects . The positively charged nitrogen atom of this compound is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
Safety and Hazards
properties
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51444-79-2 | |
Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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